(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
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Description
(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C19H25ClN4O3 and its molecular weight is 392.88. The purity is usually 95%.
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Scientific Research Applications
Metal-Based Chemotherapy Against Tropical Diseases
The compound has been explored in the context of metal-based chemotherapy against tropical diseases. Research led by Navarro et al. (2000) discusses the synthesis of metal complexes involving related imidazole derivatives. These complexes, including copper and gold compounds, show potential as novel treatments against diseases like Chagas disease and other tropical infections (Navarro et al., 2000).
Antibacterial and Antifungal Activities
A study by Gan et al. (2010) synthesized a series of azole-containing piperazine derivatives and evaluated their antibacterial, antifungal, and cytotoxic activities. The compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential application in treating infectious diseases (Gan et al., 2010).
Anti-Proliferative Activities
The research by Al-Wahaibi et al. (2021) explored the synthesis of oxadiazole N-Mannich bases, including piperazinomethyl derivatives with 3,4-dimethoxyphenyl groups. These compounds were evaluated for their anti-proliferative activity against various cancer cell lines, revealing their potential as cancer therapeutics (Al-Wahaibi et al., 2021).
Anti-Inflammatory Activity
A study by Ahmed et al. (2017) synthesized novel imidazole derivatives that were evaluated for their anti-inflammatory activity. The compounds showed significant in-vitro anti-inflammatory effects, indicating their potential in treating inflammation-related disorders (Ahmed et al., 2017).
Bacterial Efflux Pump Inhibition
The work by Żesławska et al. (2017) investigated the conformational aspects of related imidazolone derivatives in different environments. These compounds are known as bacterial efflux pump inhibitors and are crucial in combatting multidrug resistance in bacteria (Żesławska et al., 2017).
ACAT Inhibition for Disease Treatment
Shibuya et al. (2018) identified a compound similar in structure, which acted as an inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). This compound showed promise for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3.ClH/c1-21-9-8-20-19(21)23-12-10-22(11-13-23)18(24)7-5-15-4-6-16(25-2)17(14-15)26-3;/h4-9,14H,10-13H2,1-3H3;1H/b7-5-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKDUSUZBGUUBN-YJOCEBFMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)/C=C\C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride |
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